11beta-Hydroxyandrosterone

Description

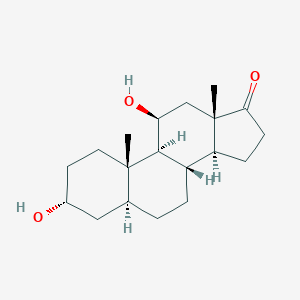

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXFHVWJOVNKQK-PTXZMSDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018932 | |

| Record name | 11beta-Hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-Hydroxyandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57-61-4 | |

| Record name | 11β-Hydroxyandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta-Hydroxyandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11beta-Hydroxyandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXYANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JYD539GC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-Hydroxyandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymatic Interconversions of 11β Hydroxyandrosterone

Steroid Hydroxysteroid Dehydrogenase (HSD) Enzymes

The interconversion and metabolism of 11-oxygenated androgens are significantly influenced by the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, namely 11β-HSD type 1 (HSD11B1) and type 2 (HSD11B2). These enzymes are pivotal in regulating the local availability of active glucocorticoids and also play a key role in the metabolism of 11-oxygenated C19 steroids.

11β-Hydroxysteroid Dehydrogenase Type 2 (HSD11B2)

HSD11B2 is an NAD+-dependent enzyme that primarily catalyzes the oxidation of 11β-hydroxy steroids to their 11-keto counterparts. wikipedia.org This unidirectional enzymatic activity is crucial in tissues that require protection from the potent effects of glucocorticoids. wikipedia.org

A key function of HSD11B2 in androgen metabolism is the conversion of 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4). endocrine-abstracts.orgendocrine-abstracts.org This conversion is a critical step for the subsequent production of the potent androgen 11-ketotestosterone (B164220) (11KT), as 11OHA4 itself is not a direct precursor for the enzyme that synthesizes 11KT. oup.comoup.com Studies have demonstrated that HSD11B2 is essential for this activation step in the peripheral tissues. endocrine-abstracts.org In fact, research on patients with chronic kidney disease (CKD), where HSD11B2 activity is diminished, showed reduced levels of 11KA4, highlighting the enzyme's in vivo importance in this conversion. endocrine-abstracts.orgoup.com

HSD11B2 also catalyzes the conversion of 11β-hydroxytestosterone (11OHT) to 11-ketotestosterone (11KT). frontiersin.orgresearchgate.net Both 11OHA4 and 11OHT are substrates for HSD11B2, which efficiently converts them to their respective 11-keto forms. researchgate.net This reaction is part of one of the two primary pathways for 11KT production. frontiersin.org The activity of HSD11B2 in this conversion has been demonstrated to be more prominent compared to the reverse reaction catalyzed by HSD11B1. nih.govresearchgate.net

HSD11B2 is predominantly expressed in mineralocorticoid target tissues, with the highest levels found in the kidney. oup.comnih.gov Significant expression is also observed in the colon, salivary glands, and placenta. wikipedia.orgoup.comnih.gov This tissue-specific expression is critical for its function in protecting the mineralocorticoid receptor from being illicitly activated by cortisol. wikipedia.org In the context of 11-oxygenated androgen metabolism, the kidney's high expression of HSD11B2 makes it a primary site for the conversion of circulating 11OHA4 to 11KA4. oup.comnih.gov Studies have confirmed that the kidney is a major site of HSD11B2 expression and activity, playing a central role in the biosynthesis of 11-oxygenated androgens. endocrine-abstracts.orgnih.gov The enzyme is also found in the large ducts of the salivary gland. proteinatlas.org

11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1)

In contrast to HSD11B2, HSD11B1 is a bidirectional enzyme, capable of both oxidation and reduction, though it predominantly functions as a reductase in vivo. oup.com It is primarily expressed in glucocorticoid target tissues such as the liver, adipose tissue, and central nervous system. oup.com

HSD11B1 catalyzes the reverse reaction of HSD11B2, converting 11-ketoandrostenedione (11KA4) back to 11β-hydroxyandrostenedione (11OHA4). oup.comresearchgate.net This interconversion is part of the constant shuttling between 11β-hydroxy and 11-keto forms of these steroids. oup.comoup.com In tissues where both HSD11B1 and enzymes for androgen activation are present, such as adipose tissue, HSD11B1 can modulate the production of potent androgens by converting 11KA4 to the less active 11OHA4. researchgate.netbham.ac.uk This effectively reduces the substrate available for conversion to 11KT. bham.ac.uk

Interactive Data Table: Enzyme Activity on 11-Oxygenated Steroids

| Enzyme | Substrate | Product | Primary Function |

| HSD11B2 | 11β-Hydroxyandrostenedione (11OHA4) | 11-Ketoandrostenedione (11KA4) | Oxidation |

| HSD11B2 | 11β-Hydroxytestosterone (11OHT) | 11-Ketotestosterone (11KT) | Oxidation |

| HSD11B1 | 11-Ketoandrostenedione (11KA4) | 11β-Hydroxyandrostenedione (11OHA4) | Reduction |

| HSD11B1 | 11-Ketotestosterone (11KT) | 11β-Hydroxytestosterone (11OHT) | Reduction |

Interconversion of 11-Ketotestosterone to 11β-Hydroxytestosterone

The interconversion between 11-ketotestosterone (11KT) and 11β-hydroxytestosterone (11OHT) is a crucial step in the metabolism of 11-oxygenated androgens. This reversible reaction is primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), which is expressed in key metabolic tissues such as the liver and adipose tissue. oup.combiorxiv.org HSD11B1 can convert 11KT to the less androgenic 11OHT. biorxiv.org Conversely, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) catalyzes the oxidation of 11OHT back to 11KT. frontiersin.org This enzymatic balance plays a significant role in regulating the local concentration and activity of potent androgens.

The synthesis of 11KT can occur through two primary pathways. One pathway involves the conversion of testosterone (B1683101) to 11OHT by cytochrome P450 11β-hydroxylase (CYP11B1), which is then converted to 11KT by HSD11B2. frontiersin.org The other major pathway involves the conversion of androstenedione (B190577) to 11β-hydroxyandrostenedione (11OHA4), which is then metabolized to 11-ketoandrostenedione (11KA4) and subsequently to 11KT by aldo-keto reductase 1C3 (AKR1C3). oup.comfrontiersin.org

Role in Peripheral Tissues (e.g., Adipose)

Peripheral tissues, particularly adipose tissue, are significant sites for the metabolism and activation of androgens, including those derived from 11β-hydroxyandrosterone. oup.com Adipose tissue expresses key enzymes involved in steroidogenesis, such as AKR1C3 and HSD11B1. biorxiv.orgoup.com The expression of AKR1C3 in adipose tissue is particularly important as it facilitates the conversion of weaker androgens to more potent forms. oup.comnih.gov For instance, AKR1C3 converts 11KA4 to the potent androgen 11KT within adipose tissue. oup.comendocrine-abstracts.org

Aldo-Keto Reductase (AKR) Enzymes

The aldo-keto reductase (AKR) superfamily consists of more than 190 enzymes that are involved in the reduction of various carbonyl substrates, including keto-steroids. nih.gov These enzymes play a critical role in the biosynthesis and metabolism of steroid hormones. oup.com

Aldo-Keto Reductase 1C3 (AKR1C3) Activity

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a key enzyme in the synthesis of potent androgens in peripheral tissues. nih.govaacrjournals.org It primarily functions as a 17-ketosteroid reductase, converting weaker androgens into more potent forms that can activate the androgen receptor. nih.gov AKR1C3 is implicated in various endocrine disorders and malignancies due to its role in androgen production. nih.gov

A significant function of AKR1C3 is the reduction of 11-ketoandrostenedione (11KA4) to 11-ketotestosterone (11KT). nih.govresearchgate.net Research has demonstrated that 11-oxygenated androgen precursors are preferred substrates for AKR1C3. nih.govresearchgate.net The enzymatic efficiency of AKR1C3 is significantly higher for 11KA4 compared to classic substrates like androstenedione. nih.govresearchgate.net This preferential conversion highlights the importance of the 11-oxygenated pathway in generating potent androgens. nih.gov

The activity of AKR1C3 is crucial for the activation of androgens in peripheral tissues, a process known as intracrine androgen activation. nih.gov This is particularly relevant in conditions where circulating androgen levels from the gonads are low, as the conversion of adrenal precursors by peripheral tissues becomes a major source of active androgens. nih.gov In peripheral blood mononuclear cells (PBMCs), AKR1C3 is the primary enzyme responsible for androgen activation, with a preference for 11-oxygenated substrates. nih.gov This leads to 11KT being the major active androgen in these cells. nih.gov The expression of AKR1C3 in tissues like adipose tissue and the prostate further underscores its importance in local androgen regulation. oup.comnih.gov

Steroid 5α-Reductase (SRD5A) Activity

Steroid 5α-reductase (SRD5A) enzymes are well-known for their role in converting testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). frontiersin.orgresearchgate.net However, their activity is not limited to classic androgens. SRD5A can also metabolize 11-oxygenated derivatives of androstenedione and testosterone. researchgate.net There are three isoforms of SRD5A, with SRD5A1 and SRD5A2 being the most studied. frontiersin.org SRD5A1 is primarily found in the skin and liver, while SRD5A2 is expressed in the prostate, testes, and genital skin. frontiersin.org

Studies have shown that both SRD5A1 and SRD5A2 can catalyze the 5α-reduction of 11OHA4 to 11β-hydroxy-5α-androstanedione. researchgate.netresearchgate.net Furthermore, 11KA4, 11OHT, and 11KT are also substrates for SRD5A, leading to the formation of novel 5α-reduced C19 steroids. researchgate.net The ratio of urinary metabolites such as 11β-hydroxyandrosterone to 11β-hydroxyetiocholanolone can be used to reflect 5α-reductase activity. frontiersin.orgfrontiersin.org

Formation of 5α-Reduced Metabolites (e.g., 11β-Hydroxy-5α-androstanedione)

The formation of 5α-reduced metabolites is a critical step in androgen synthesis, often leading to more potent hormones. The steroid 5α-reductase isozymes, SRD5A1 and SRD5A2, are responsible for catalyzing the 5α-reduction of various C19 and C21 steroids. mdpi.com In the context of 11-oxygenated androgens, research has shown that 11β-hydroxyandrostenedione (11OHA4) is a substrate for both SRD5A1 and SRD5A2. nih.govresearchgate.net This enzymatic action converts 11OHA4 into 11β-hydroxy-5α-androstanedione (11OH-5α-dione). nih.govresearchgate.net This specific conversion has been identified in androgen-dependent prostate cancer cell lines, such as LNCaP. nih.govresearchgate.net

11β-Hydroxyandrosterone itself is a 5α-reduced steroid, and its formation is a downstream event in the metabolism of adrenal androgens like 11OHA4. sun.ac.zamdpi.com The pathway involves multiple steps where 11OHA4 and its derivatives are metabolized by enzymes including 11βHSD, 17βHSD, and SRD5A, leading to the production of various 5α-reduced compounds, including 11OH-5α-dione and the novel steroids 11K-5α-dione, 11β-hydroxydihydrotestosterone (11OHDHT), and 11-ketodihydrotestosterone (B1662675) (11KDHT). mdpi.com

Table 1: Key Enzymes in 11β-Hydroxyandrosterone Metabolism

| Enzyme | Abbreviation | Function |

|---|---|---|

| Steroid 5α-reductase 1 & 2 | SRD5A1/2 | Catalyzes the 5α-reduction of 11β-hydroxyandrostenedione (11OHA4) to 11β-hydroxy-5α-androstanedione. mdpi.comnih.govresearchgate.net |

| Cytochrome P450 11β-hydroxylase | CYP11B1 | Primary enzyme for the synthesis of 11-oxygenated androgens from precursors like androstenedione. rupahealth.comnih.gov |

| 11β-hydroxysteroid dehydrogenase type 2 | 11βHSD2 | Oxidizes 11β-hydroxy steroids to their 11-keto counterparts, such as converting 11OHA4 to 11-ketoandrostenedione (11KA4). rupahealth.comresearchgate.netnih.gov |

| Aldo-keto reductase 1C3 | AKR1C3 | Converts 11-keto-5α-androstanedione to 11-ketodihydrotestosterone (11KDHT). rupahealth.comnih.gov |

Contribution to the Androgen Backdoor Pathway

The androgen "backdoor pathway" represents an alternative route for the synthesis of potent androgens like dihydrotestosterone (DHT), which bypasses testosterone and androstenedione as intermediates. wikipedia.org A crucial characteristic of this pathway is the 5α-reduction of C21 steroid precursors before the cleavage of the C17-20 side chain. wikipedia.org

Recent research has identified an "11-oxygenated backdoor pathway" that contributes to the androgen pool. wikipedia.orgresearchgate.net This pathway involves the 11β-hydroxylation of C21 steroids, such as progesterone, by CYP11B1 to form precursors like 11β-hydroxyprogesterone (11OHP4). wikipedia.orgresearchgate.net These 11-oxygenated C21 steroids are then further metabolized. Studies using transfected HEK-293 cells have demonstrated that the 17,20-lyase activity of the enzyme CYP17A1 can cleave unconventional C11-oxy C21 steroid metabolites. researchgate.net This cleavage results in the direct production of C19 derivatives, specifically 11β-hydroxyandrosterone (11OHAST) and 11-ketoandrosterone (B135574) (11KAST). researchgate.net This positions 11β-hydroxyandrosterone as a direct intermediate of the 11-oxygenated backdoor pathway, highlighting its role in generating androgens through this alternative route. researchgate.netoup.com

Generation of 11-Ketodihydrotestosterone (11KDHT)

11-Ketodihydrotestosterone (11KDHT) is recognized as a potent androgen, with activity comparable to DHT. plos.orgnih.gov Its synthesis is a multi-step process originating from adrenal precursors. The primary precursor, 11OHA4, is metabolized through a series of enzymatic reactions to ultimately yield 11KDHT. mdpi.complos.org

The generation of 11KDHT can occur via several routes. One pathway involves the conversion of 11β-hydroxydihydrotestosterone (11OHDHT) by the enzyme 11βHSD2. rupahealth.comnih.govkarger.com Another route proceeds through the conversion of 11-keto-5α-androstanedione (11KDHA4) by aldo-keto reductase 1C3 (AKR1C3). rupahealth.comnih.govkarger.com The broader metabolic cascade from 11OHA4 involves the formation of intermediates such as 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT). mdpi.com The C11-oxy backdoor pathway, which produces 11β-hydroxyandrosterone, is also a significant contributor to the formation of 11KDHT. researchgate.netoup.com

Metabolic Fate of 11β-Hydroxyandrosterone as a Urinary Marker

11β-Hydroxyandrosterone is a well-established urinary metabolite, making it a valuable non-invasive biomarker for assessing adrenal androgen production. oup.comoup.comhealthmatters.io It is considered one of the principal urinary metabolites of the entire 11-oxygenated androgen pathway. nih.gov Its excretion rates can reflect the activity of this pathway, which is under the control of the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH). oup.com

Consequently, urinary 11β-hydroxyandrosterone is analyzed in various clinical and research settings. It serves as a key biomarker for diagnosing and monitoring congenital adrenal hyperplasia (CAH), a condition often characterized by adrenal androgen excess. healthmatters.ionih.gov Furthermore, it is monitored in sports anti-doping programs to detect the illicit administration of its precursors, such as adrenosterone (B1665554) (11-ketoandrostenedione). researchgate.net Studies have noted that a significant portion (≥90%) of urinary 11β-hydroxyandrosterone in healthy individuals is derived from 11-oxygenated androgen metabolism, with only a minor contribution from glucocorticoid metabolism. oup.com

Formation of 11-Ketoandrosterone (11KAn)

11-Ketoandrosterone (11KAn), also known as 11-ketoandrosterone (11KAST), is another crucial urinary metabolite of the 11-oxygenated androgen pathway. sun.ac.zaoup.com It is derived from the metabolism of 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT). oup.com Recent studies have proposed that 11KAn should be included as a specific urinary marker for 11-oxygenated androgen activity because it does not appear to have overlapping origins with glucocorticoid metabolism. oup.com

A direct metabolic link exists between 11β-hydroxyandrosterone and 11-ketoandrosterone. Research has shown that 11β-hydroxyandrosterone can be converted into 11-ketoandrosterone. oup.com This transformation is catalyzed by an 11β-hydroxysteroid dehydrogenase (11βHSD) enzyme, which oxidizes the hydroxyl group at the C11 position to a keto group. sun.ac.zamdpi.com Elevated levels of both 11β-hydroxyandrosterone and 11-ketoandrosterone have been detected in tissues such as those from benign prostatic hyperplasia (BPH), indicating active local metabolism. nih.gov

Table 2: Precursors and Metabolites in 11-Oxygenated Androgen Pathways

| Compound Type | Name | Role/Significance |

|---|---|---|

| Primary Adrenal Precursor | 11β-Hydroxyandrostenedione (11OHA4) | The starting point for the synthesis of most 11-oxygenated androgens. oup.com |

| 5α-Reduced Intermediate | 11β-Hydroxy-5α-androstanedione | Formed from 11OHA4 by SRD5A enzymes. nih.govresearchgate.net |

| Backdoor Pathway Intermediate | 11β-Hydroxyandrosterone (11OHAn) | Produced via the C11-oxy backdoor pathway from C21 steroids. researchgate.net |

| Potent Androgen | 11-Ketodihydrotestosterone (11KDHT) | An end-product of the pathway with potent androgenic activity. plos.org |

| Urinary Metabolite | 11-Ketoandrosterone (11KAn) | A key urinary marker formed from 11-oxygenated androgen precursors, including 11β-Hydroxyandrosterone. oup.comoup.com |

Physiological Significance and Biological Activity of 11 Oxygenated Androgens

Androgenic Potency and Receptor Interaction

The biological activity of 11-oxygenated androgens varies significantly among the different compounds within this class. While precursors like dehydroepiandrosterone (B1670201) (DHEA), androstenedione (B190577), and their 11-oxygenated metabolites have minimal direct androgenic activity, their downstream products are potent agonists of the androgen receptor (AR). nih.gov

Extensive research has established that 11-ketotestosterone (B164220) (11KT) and its 5α-reduced metabolite, 11-ketodihydrotestosterone (B1662675) (11KDHT), are potent and clinically relevant agonists of the human androgen receptor. nih.govkarger.com In vitro studies using cell models that express the human AR have demonstrated that the maximal androgenic activity of 11KT is comparable to that of testosterone (B1683101). nih.govnih.govkarger.com Furthermore, 11KDHT exhibits an androgenic activity similar to that of the most potent natural androgen, dihydrotestosterone (B1667394) (DHT). oup.com

Competitive whole-cell binding assays have revealed that both 11KT and 11KDHT bind to the human AR with affinities similar to testosterone and DHT. nih.gov Transactivation assays have further confirmed that the agonist potencies and efficacies of 11KT and 11KDHT are comparable to those of testosterone and DHT, respectively. nih.gov These findings are supported by the ability of 11KT and 11KDHT to induce the expression of AR-regulated genes and promote cellular proliferation in androgen-dependent prostate cancer cell lines. nih.govmedchemexpress.comresearchgate.netnih.gov In fact, one study revealed that 11KDHT regulated the expression of more AR-regulated proteins than DHT in VCaP prostate cancer cells. nih.govresearchgate.net

| Compound | Androgen Receptor (AR) Binding Affinity (Ki) | Agonist Activity (EC50) |

| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 nM | 1.35 nM |

This table displays the binding affinity (Ki) and agonist activity (EC50) of 11-Ketodihydrotestosterone for the human androgen receptor.

In contrast to the potent androgenic activity of 11KT and 11KDHT, their precursors have significantly less activity. 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4) exhibit little to no androgenic activity themselves. bohrium.com Historically, 11β-hydroxylation of androstenedione to form 11OHA4 was even considered a mechanism to inactivate androgens. nih.gov

While 11β-hydroxyandrosterone is primarily a urinary metabolite, its androgenicity is considered to be low. oup.com The androgenic potential of the 11-oxygenated pathway is primarily realized through the conversion of these precursors to the more potent 11KT and 11KDHT in peripheral tissues. nih.gov

| Compound | Relative Androgenic Potency |

| Testosterone | Potent |

| 11-Ketotestosterone (11KT) | Potent, similar to Testosterone |

| Dihydrotestosterone (DHT) | Most Potent |

| 11-Ketodihydrotestosterone (11KDHT) | Potent, similar to DHT |

| 11β-Hydroxyandrostenedione (11OHA4) | Negligible |

| 11-Ketoandrostenedione (11KA4) | Little to no activity |

This table provides a qualitative comparison of the relative androgenic potency of various androgens.

Influence on Masculine Characteristics and Hair Phenotype

The influence of 11-oxygenated androgens on masculine characteristics and hair phenotype is an area of ongoing investigation. Given that 11KT has a potency similar to testosterone, it is plausible that it contributes to the development and maintenance of androgen-dependent traits. nih.gov In conditions of androgen excess, such as congenital adrenal hyperplasia and polycystic ovary syndrome (PCOS), elevated levels of 11-oxygenated androgens are observed, which likely contribute to the clinical manifestations. nih.govnih.govmdpi.com

The relationship between androgen excess and female pattern hair loss (FPHL), also referred to as androgenetic alopecia, is complex. oup.com While it is considered a sign of hyperandrogenism in some contexts, many women with FPHL have normal circulating androgen levels. oup.com The localized action of androgens within the hair follicle, potentially through increased 5α-reductase activity and enhanced DHT formation, is thought to play a role. oup.com Given the potent androgenicity of 11KT and 11KDHT, it is conceivable that these androgens also contribute to hair follicle androgen action, although direct evidence is still emerging.

Clinical Implications and Pathophysiological Associations

Androgen Excess Syndromes

11beta-Hydroxyandrosterone (11β-OHA) is a key adrenal-derived androgen that plays a significant role in several conditions characterized by an excess of androgens.

Congenital Adrenal Hyperplasia (CAH) encompasses a group of genetic disorders affecting cortisol biosynthesis. The most prevalent form, 21-hydroxylase deficiency (21OHD), accounts for the vast majority of cases. nih.gov In this condition, the enzymatic block leads to the accumulation of steroid precursors, which are then diverted to produce excess adrenal androgens. nih.gov

11-oxygenated androgens, including 11β-hydroxyandrosterone, have been identified as crucial biomarkers for diagnosing and monitoring 21OHD. nih.govfrontiersin.org In treated children with CAH, the primary urinary metabolite of these adrenal-derived androgens is 11β-hydroxyandrosterone (11OHAN). nih.gov Studies have shown that in these children, 11OHAN levels are elevated, while other androgen metabolites are often normalized or suppressed by treatment. nih.gov This highlights that the androgen excess in treated children with CAH is predominantly due to elevated 11-oxygenated androgens. nih.gov

Research indicates that four specific 11-oxygenated C19 steroids (11oxC19) are significantly higher in both male and female patients with classic 21OHD compared to healthy individuals:

11β-hydroxyandrostenedione

11-ketoandrostenedione

11β-hydroxytestosterone

11-ketotestosterone (B164220) researchgate.net

These 11oxC19 steroids are considered specific biomarkers of adrenal-derived androgen excess. researchgate.net Furthermore, levels of these steroids, particularly 11β-hydroxytestosterone, can help clinicians assess disease control, especially when conventional biomarkers like 17-hydroxyprogesterone (17OHP) and androstenedione (B190577) (A4) show conflicting results. nih.gov

Biomarkers in 21-Hydroxylase Deficiency

| Biomarker Class | Specific Steroids | Clinical Significance |

|---|---|---|

| Conventional Androgens | 17-hydroxyprogesterone (17OHP), Androstenedione (A4) | Standard for monitoring, but can be discrepant. nih.gov |

| 11-Oxygenated Androgens | 11β-hydroxyandrostenedione, 11-ketotestosterone, 11β-hydroxytestosterone | Elevated in 21OHD, serve as specific markers of adrenal androgen excess. researchgate.net |

| Urinary Metabolites | 11β-hydroxyandrosterone (11OHAN) | Most abundant urinary androgen metabolite in treated children with CAH. nih.govnih.gov |

Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder marked by androgen excess. While the ovaries are a primary source, the adrenal glands also contribute significantly to this hyperandrogenism. rupahealth.comyoutube.com Studies have revealed that 11-oxygenated androgens are the predominant circulating androgens in many women with PCOS. nih.govfrontiersin.org

In women with PCOS, serum levels of 11-oxygenated androgens like 11β-hydroxyandrostenedione, 11-ketoandrostenedione, 11β-hydroxytestosterone, and 11-ketotestosterone are significantly higher than in healthy controls. nih.govbirmingham.ac.uknih.gov The urinary metabolite, 11β-hydroxyandrosterone, is also found in higher concentrations. nih.govnih.gov The production of these androgens is dependent on the adrenal-specific enzyme CYP11B1, underscoring the crucial role of the adrenal gland in the androgen excess seen in PCOS. nih.govnih.gov

Notably, the proportion of 11-oxygenated androgens relative to the total androgen pool is significantly greater in women with PCOS. nih.govbirmingham.ac.uk This adrenal contribution is evident in both obese and non-obese individuals with the syndrome, and certain 11-oxygenated androgens correlate with markers of insulin (B600854) resistance, a common metabolic issue in PCOS. nih.govbirmingham.ac.uk

Premature adrenarche involves the early development of signs of androgen production, like pubic hair, due to the premature maturation of the adrenal cortex's zona reticularis. nih.goveurospe.org This leads to an increased synthesis of C19 steroids. nih.govresearchgate.net Urinary steroid profiling is a key diagnostic tool in this condition. gloshospitals.nhs.uk

Girls with premature adrenarche show a distinct urinary steroid signature, with significantly higher excretion of androgens compared to healthy, age-matched girls. eurospe.orgnih.govresearchgate.net Specifically, metabolites such as androsterone, etiocholanolone, dehydroepiandrosterone (B1670201), and androstenetriol are secreted in larger amounts. eurospe.org This confirms that girls with premature adrenarche produce more androgens than their healthy peers. nih.govresearchgate.net Urinary steroid analysis helps in the investigation and diagnosis of premature adrenarche. gloshospitals.nhs.uk

Cushing's syndrome results from prolonged exposure to high levels of cortisol. hopkinsmedicine.org This overproduction of cortisol by the adrenal glands is often accompanied by an excess of other adrenal steroids, including androgens. rupahealth.comcushingsdiseasenews.com

Urinary steroid profiling can be a valuable tool in the diagnosis of Cushing's syndrome. nih.gov Research has indicated that the urinary metabolite 11β-Hydroxyandrosterone, along with others like Etiocholanolone and α-cortolone, shows statistically significant differences when comparing pituitary versus adrenal causes of the syndrome. nih.gov The production of 11-oxygenated C19 steroids is stimulated by adrenocorticotropic hormone (ACTH), and these androgens can be elevated in Cushing's syndrome, contributing to the associated hyperandrogenism. cushingsdiseasenews.com

Excessive production of androgens, including 11β-hydroxyandrosterone, can be a result of adrenal tumors or hyperplasia (enlargement of the adrenal glands). rupahealth.com Adrenocortical carcinomas, a type of malignant adrenal tumor, are often associated with a significant overproduction of various steroids. Androgen-secreting adrenal tumors are rare but can lead to hyperandrogenism. mdpi.com

The hormonal profile of these tumors can vary. Carcinomas often present with a predominant increase in dehydroepiandrosterone (DHEA) and its sulfate (B86663) (DHEAS), while adenomas may show a more marked increase in androstenedione and testosterone (B1683101). nih.gov Urinary steroid profiling is an important diagnostic method for investigating steroid-producing tumors. gloshospitals.nhs.uk

Oncological Contexts

Prostate Cancer Progression (Castration-Resistant Prostate Cancer)

In the progression of prostate cancer, particularly to the castration-resistant phase (CRPC), the androgen receptor (AR) signaling pathway remains a critical driver of tumor growth, even when systemic levels of testicular androgens are significantly reduced through androgen deprivation therapy (ADT) nih.govpersonalizedmedonc.com. The persistence of AR activity is often due to the tumor's ability to synthesize its own androgens or utilize precursors from adrenal sources, a process known as intracrine androgen biosynthesis nih.govnih.gov. Within this context, 11-oxygenated androgens, including the metabolite 11β-hydroxyandrosterone, have emerged as significant contributors to the androgenic milieu that fuels CRPC nih.gov.

Even after medical or surgical castration, prostate tumors retain the capacity to produce potent androgens, maintaining intratumoral androgen levels sufficient to activate the androgen receptor (AR) and promote disease progression nih.gov. A key source of these residual androgens is the adrenal glands, which produce C19 steroids like dehydroepiandrosterone (DHEA) and androstenedione (A4) nih.gov.

More recently, the role of adrenal-derived 11-oxygenated androgens has been highlighted. The adrenal precursor 11β-hydroxyandrostenedione (11OHA4) can be metabolized within prostate cancer cells into potent androgens auajournals.org. This intracrine pathway can lead to the formation of 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT) cansa.org.za. Research has shown that 11KDHT is a full agonist of the AR, exhibiting activity comparable to dihydrotestosterone (B1667394) (DHT) nih.gov. Furthermore, 11KT and 11KDHT are metabolized at a slower rate than testosterone (T) and DHT, potentially allowing them to remain active for longer periods and sustain AR signaling cansa.org.za. This metabolic stability suggests that 11-oxygenated androgens can play a vital, and previously overlooked, role in driving the development and progression of CRPC nih.govcansa.org.za.

The measurement of circulating 11-oxygenated androgens is proving to have significant prognostic value in prostate cancer. Studies have demonstrated that the levels of these adrenal-derived hormones can predict clinical outcomes, particularly in men with localized disease undergoing radical prostatectomy and in those progressing to CRPC mims.comauajournals.org.

Interestingly, the prognostic implications differ between precursors and bioactive androgens. Higher levels of the adrenal precursor 11β-hydroxyandrostenedione have been associated with poorer metastasis-free survival and disease progression mims.comespeyearbook.org. Conversely, higher levels of the potent androgen 11-ketotestosterone (11KT) and its metabolite 11-ketoandrosterone (B135574) (11KAST) have been linked to improved metastasis-free survival outcomes in localized prostate cancer mims.comespeyearbook.org.

In the context of castration resistance, 11KT has been identified as the most abundant circulating androgen in men undergoing ADT auajournals.org. Elevated levels of 11KT (above a median of 273 pg/mL) have been significantly associated with a shorter time to the onset of CRPC auajournals.org. These findings underscore the clinical relevance of monitoring this class of androgens to better stratify patient risk and potentially optimize hormonal therapies auajournals.orgespeyearbook.org.

| 11-Oxygenated Androgen | Cancer Stage | Association with Clinical Outcome | Hazard Ratio (HR) / p-value |

|---|---|---|---|

| 11β-hydroxyandrostenedione | Localized Prostate Cancer | Associated with poorer metastasis-free survival | p=0.06 auajournals.org |

| 11-ketotestosterone (11KT) | Localized Prostate Cancer | Associated with improved metastasis-free survival | p=0.03 auajournals.org |

| 11-ketoandrosterone (11KAST) | Localized Prostate Cancer | Associated with improved metastasis-free survival | p=0.008 auajournals.org |

| 11-ketotestosterone (11KT) | Recurrent Nonmetastatic (on ADT) | Higher levels associated with shorter time to CRPC | HR = 2.17 (p=0.05) auajournals.org |

Endometrial Cancer and Prognostic Markers

While endometrial cancer is primarily driven by estrogens, emerging evidence supports a significant role for androgens in its etiology and progression nih.govnih.gov. The adrenal-derived 11-oxygenated androgens, which are potent agonists of the androgen receptor, have recently been studied in this context and are emerging as potential prognostic markers nih.govnih.gov.

In a study of postmenopausal women newly diagnosed with endometrial cancer, circulating levels of 11-oxygenated androgen metabolites were linked to adverse clinical outcomes nih.gov. Specifically, higher preoperative levels of free 11-ketoandrosterone (11KAST) were associated with an increased risk of disease recurrence nih.govnih.gov. Furthermore, postoperative levels of free 11β-hydroxyandrosterone (11OHAST) were adversely associated with both recurrence and disease-free survival (DFS) nih.govnih.gov. These associations suggest that specific 11-oxygenated androgen metabolites could serve as valuable prognostic biomarkers in endometrial cancer, helping to identify patients at higher risk for poor outcomes after surgical treatment nih.gov.

| 11-Oxygenated Androgen Metabolite | Timing of Measurement | Associated Outcome | Hazard Ratio (HR) (95% CI) | p-value |

|---|---|---|---|---|

| Free 11-ketoandrosterone (11KAST) | Preoperative | Increased risk of recurrence | 2.99 (1.09-8.18) nih.govnih.gov | 0.03 nih.govnih.gov |

| Free 11β-hydroxyandrosterone (11OHAST) | Postoperative | Increased risk of recurrence | 3.23 (1.11-9.40) nih.govnih.gov | 0.03 nih.govnih.gov |

| Worse disease-free survival (DFS) | 3.27 (1.34-8.00) nih.govnih.gov | 0.009 nih.govnih.gov |

Metabolic and Endocrine Disorders

Chronic Kidney Disease (CKD) and HSD11B2 Activity

Chronic kidney disease (CKD) is associated with significant alterations in steroid hormone metabolism. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) is predominantly expressed in the kidney, where it plays a crucial role in converting cortisol to the inactive cortisone (B1669442) oup.comendocrine-abstracts.org. In vitro data has established that HSD11B2 is also essential for the activation of 11-oxygenated androgens, specifically by converting 11β-hydroxyandrostenedione (11OHA4) to 11-ketoandrostenedione (11KA4), the direct precursor of the potent androgen 11-ketotestosterone oup.comendocrine-abstracts.orgendocrine-abstracts.org.

Given that the kidney is the primary site of HSD11B2 expression, it has been hypothesized that patients with CKD would exhibit impaired 11-oxygenated androgen biosynthesis oup.comendocrine-abstracts.orgrcsi.com. Studies have confirmed this, demonstrating that HSD11B2 activity declines as the estimated glomerular filtration rate (eGFR) decreases in patients with CKD oup.comnih.gov. This is evidenced by higher cortisol-to-cortisone ratios in these patients endocrine-abstracts.orgnih.gov.

Consequently, the reduced HSD11B2 activity in CKD leads to significantly lower serum concentrations of key 11-oxygenated androgens, including 11KA4 and 11KT oup.comrcsi.comnih.gov. There is a strong correlation between eGFR and HSD11B2-dependent steroids in both serum and urine, including urinary 11β-hydroxyandrosterone endocrine-abstracts.org. This disruption confirms the central role of renal HSD11B2 in the peripheral biosynthesis of 11-oxygenated androgens and highlights a specific endocrine disruption associated with the progression of chronic kidney disease oup.comendocrine-abstracts.orgnih.gov.

| Parameter | Finding in Patients with CKD (vs. Controls) | Correlation with eGFR |

|---|---|---|

| HSD11B2 Activity | Declined oup.comnih.gov | Positive correlation (Predicted HSD11B2 expression correlated with eGFR) nih.gov |

| Serum Cortisol/Cortisone Ratio | Increased oup.comendocrine-abstracts.org | Negative correlation |

| Serum 11-ketoandrostenedione (11KA4) | Significantly lower oup.comnih.gov | Strong positive correlation (r=0.48, P<0.01) endocrine-abstracts.org |

| Serum 11-ketotestosterone (11KT) | Significantly lower oup.comnih.gov | Strong positive correlation (r=0.58, P<0.01) endocrine-abstracts.org |

| Urine 11β-hydroxyandrosterone | Not specified as higher/lower, but correlated with eGFR | Positive correlation (r=0.32, P<0.01) endocrine-abstracts.org |

Immunological and Stress Response Interactions

As a product of adrenal steroidogenesis, this compound is connected to the body's systems for managing stress and immune function. rupahealth.com

Chronic Stress and Adrenal Corticosteroid Metabolism

The synthesis of 11-oxygenated androgens is mediated by the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is regulated by the adrenocorticotropic hormone (ACTH). rupahealth.comnih.gov This is the same enzyme responsible for the final step in cortisol synthesis. nih.govoncohemakey.com The production of both cortisol and 11-oxygenated androgens is therefore intrinsically linked and subject to regulation by the hypothalamic-pituitary-adrenal (HPA) axis.

Physical and psychological stress are known to alter the circadian rhythm of ACTH and cortisol secretion. oncohemakey.com Conditions of chronic stress that lead to dysregulation of the HPA axis can be expected to similarly affect the production of all adrenal steroids catalyzed by CYP11B1. Therefore, chronic stress can influence the metabolism of adrenal corticosteroids, including the pathway leading to this compound and other 11-oxygenated androgens.

Inflammatory Conditions

Androgens are known to have a significant impact on the immune system, often exerting suppressive effects. frontiersin.org They can influence immune cell function by decreasing antibody production and T-cell proliferation while stimulating anti-inflammatory cytokines. frontiersin.org This immunomodulatory role contributes to observed sex differences in the incidence and severity of various inflammatory and autoimmune diseases, which are often more prevalent in women. frontiersin.orgnih.gov

Methodological Approaches in 11β Hydroxyandrosterone Research

Advanced Mass Spectrometry Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of 11β-hydroxyandrosterone and other 11-oxygenated androgens. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. For the analysis of 11-oxygenated androgens, including 11β-hydroxyandrostenedione, an established online-solid-phase extraction-LC-MS/MS (online-SPE-LC-MS/MS) method has been extended and validated. nih.govnih.gov This high-throughput method involves a simple protein precipitation step followed by fast chromatographic separation, with a run time of approximately 6.6 minutes. nih.gov The use of ammonium (B1175870) fluoride-modified ionization has been shown to enhance the sensitivity of the analysis. nih.govnih.gov

A multiplex LC-MS/MS assay has been developed for the simultaneous analysis of seven salivary steroids, including 11β-hydroxyandrostenedione (11-OHA4). endocrine-abstracts.org This method utilizes a Waters TQXS mass spectrometer and has a run time of five minutes from injection to injection. endocrine-abstracts.org The sample preparation involves supported liquid extraction, and optimal sensitivity with negligible matrix effects is achieved using a Waters T3 chromatography column with mobile phases of ammonium fluoride (B91410) and methanol. endocrine-abstracts.org This approach has demonstrated a twofold greater sensitivity compared to acidic mobile phases. endocrine-abstracts.org

Table 1: Performance Characteristics of an LC-MS/MS Method for 11-Oxygenated Androgens

| Parameter | 11β-hydroxyandrostenedione (11-OHA4) | 11-ketoandrostenedione (11-KA4) | 11-ketotestosterone (B164220) (11-KT) | 11β-hydroxytestosterone (11-OHT) |

|---|---|---|---|---|

| Lower Limit of Quantification (LLOQ) | 320 pmol/L | 63 pmol/L | 100 pmol/L | 83 pmol/L |

| Mean Recovery | 100% - 114% | 102% - 115% | 85% - 105% | 99% - 117% |

| Inter- and Intra-assay CVs | 2% - 7% | 2% - 13% | 2% - 15% | 2% - 10% |

Data sourced from a study on the inclusion of 11-oxygenated androgens in a clinical routine LC-MS/MS setup. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone in urinary steroid profiling and remains a valuable tool for the discovery and analysis of steroid metabolites, including 11β-hydroxyandrosterone. nih.govresearchgate.net While LC-MS/MS is often favored for its speed in routine diagnostics, GC-MS provides excellent chromatographic resolution, which is advantageous for complex metabolomic studies. researchgate.net For GC-MS analysis of steroids, derivatization is typically required to improve their volatility and chromatographic behavior. nih.govrestek.com

An efficient GC-MS method has been described for the simultaneous determination of nine androgen glucuronides in urine, including 11β-hydroxyandrosterone. researchgate.net This method involves solid-phase extraction and conversion of the steroids to methyl ester-trimethylsilyl (Me-TMS) ether derivatives for analysis. researchgate.net High-temperature capillary columns are used for separation, and selected ion monitoring (SIM) provides sensitive detection. researchgate.net

A GC-MS method for the simultaneous determination of androstenedione (B190577), 11β-hydroxyandrostenedione, and testosterone (B1683101) in human plasma has also been developed. nih.govresearchgate.net This method employs pentafluoropropionic (PFP) derivatization, which provides good gas chromatographic behavior for the three steroids. nih.govresearchgate.net

Table 2: Detection Limits of a GC-MS-SIM Method for Androgens

| Compound | Detection Limit (per injection) | Signal-to-Noise Ratio (S/N) |

|---|---|---|

| Androstenedione (AD) | 1 pg | 4.5 |

| 11β-hydroxyandrostenedione (11β-OHAD) | 5 pg | 5.0 |

| Testosterone (TS) | 1 pg | 4.4 |

Data from a study on the simultaneous determination of androgens in human plasma by stable isotope dilution mass spectrometry. nih.govresearchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed and resolution for steroid analysis compared to conventional HPLC. This technique has been successfully applied to develop high-throughput methods for urinary steroid profiling, including the quantification of 11β-hydroxyandrosterone. endocrine-abstracts.org

One validated UHPLC-MS/MS method for urinary steroid profiling allows for the quantification of 29 different steroids. endocrine-abstracts.org The method involves enzymatic hydrolysis of steroid conjugates, solid-phase extraction, and a rapid chromatographic separation with a total run time of 22 minutes. endocrine-abstracts.org This approach has shown comparable quantification results to GC-MS while significantly reducing sample preparation and analysis time. endocrine-abstracts.org Another UHPLC-MS/MS assay for profiling 23 steroids utilizes post-column infusion of ammonium fluoride to enhance ionization and achieves separation in just 5 minutes. bham.ac.uk

Furthermore, a UHPLC-MS/MS method has been developed for the simultaneous measurement of 17 endogenous adrenal corticosteroid hormones in human plasma, which is particularly useful for screening for conditions like congenital adrenal hyperplasia. frontiersin.org

Table 3: Validation Parameters of a UHPLC-MS/MS Method for Urinary Steroid Profiling

| Parameter | Result |

|---|---|

| Lower Limits of Quantification | 0.5 to 10 ng/ml |

| Accuracy (Percentage Bias) | < ±15% |

| Imprecision (Percentage Variance) | <15% |

| Mean Recovery | 89% (range 61-131%) |

Data from a study on urinary steroid profiling by UHPLC-MS/MS. endocrine-abstracts.org

Ultra Performance Convergence Chromatography-Mass Spectrometry (UPC2-MS/MS)

Ultra Performance Convergence Chromatography (UPC²) coupled with tandem mass spectrometry (MS/MS) is an emerging technique that bridges the gap between GC-MS and LC-MS for steroid analysis. birmingham.ac.uk This method utilizes compressed carbon dioxide as the primary mobile phase, offering unique selectivity for structurally similar steroid molecules. waters.com UPC²-MS/MS has been successfully employed for the analysis of adrenal and gonadal steroid hormones, including C11-oxy androgens, in various biological matrices such as serum and feces. nih.gov

A study investigating adrenal androgen metabolism in prostate cancer cells utilized UPC²-MS/MS to determine the presence of C19 steroids and their derivatives. nih.gov The method has been validated for the assessment of classical androgens, progestogens, adrenal steroids, and C11-oxy androgens and progestogens, with established limits of detection and quantification, accuracy, and precision. nih.gov

Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a highly accurate and precise quantification technique that is often considered a reference method. This approach involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte of interest to the sample at the beginning of the analytical procedure. nih.goviaea.org The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured by mass spectrometry. This method effectively corrects for variations in sample preparation and matrix effects, leading to highly reliable results.

A SID-LC-ESI-MS/MS method has been developed and validated for the simultaneous quantification of nine hydroxy-androgens in human serum. nih.gov This method allows for the determination of these compounds at very low concentrations, with lower limits of quantitation (LLOQ) ranging from 1.0 to 2.5 pg on column. nih.gov Another study describes a GC-MS method using stable isotope dilution for the simultaneous determination of androstenedione, 11β-hydroxyandrostenedione, and testosterone in human plasma. nih.govresearchgate.net

Considerations for Internal Standards and Method Validation

The use of appropriate internal standards and rigorous method validation are critical for ensuring the accuracy and reliability of 11β-hydroxyandrosterone quantification.

Internal Standards: Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification as they have nearly identical chemical and physical properties to the analyte of interest, and thus co-elute and experience similar ionization effects. nih.gov For the analysis of 11β-hydroxyandrostenedione, isotopically labeled internal standards are added to samples, calibrators, and quality controls to correct for analytical variability. endocrine-abstracts.orgbham.ac.uk

Method Validation: All quantitative analytical methods must be thoroughly validated to ensure they are fit for purpose. nih.govijper.org Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. ijper.org

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. nih.govijper.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically assessed as intra- and inter-assay variability. nih.govendocrine-abstracts.org

Accuracy: The closeness of the mean test results obtained by the method to the true value. It is often expressed as a percentage of recovery or bias. endocrine-abstracts.orgijper.org

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. endocrine-abstracts.org

Matrix Effects: The alteration of the ionization efficiency of the analyte due to co-eluting components from the sample matrix. endocrine-abstracts.org

In Vivo Human Study Designs

While in vitro models provide mechanistic detail, in vivo human studies are essential to confirm the physiological relevance of these findings. Adrenal vein sampling is a key in vivo procedure used in 11β-Hydroxyandrosterone research.

Adrenal vein sampling (AVS) is a minimally invasive procedure that involves catheterizing the adrenal veins to collect blood directly from the source of adrenal steroid production. wikipedia.org This technique provides definitive proof of the adrenal origin of specific steroids by comparing their concentrations in adrenal venous blood to those in peripheral blood. oup.com

AVS studies have been instrumental in confirming that 11β-Hydroxyandrosterone is produced and secreted by the human adrenal glands. nih.gov Research involving AVS in women demonstrated a high turnover of 11OHA4 from the adrenals. nih.gov Furthermore, stimulation with adrenocorticotropic hormone (ACTH) led to a marked increase in 11OHA4 levels in the adrenal vein samples, which is consistent with the upregulation of the CYP11B1 enzyme. nih.gov A study of four women with different forms of hyperandrogenism measured steroid concentrations at multiple sites, confirming that 11-OHA4 levels were significantly higher in the adrenal veins than in either the ovarian veins or the periphery, solidifying its status as a specific marker of adrenal androgen synthesis. oup.com

| Steroid | Peripheral Vein | Adrenal Veins (Mean) | Reference |

|---|---|---|---|

| 11β-Hydroxyandrostenedione (11-OHA4) | 11.3 | 638.5 | oup.com |

| Androstenedione | 12.2 | 78.9 | oup.com |

| Testosterone | 1.8 | 3.0 | oup.com |

Data adapted from a case of androgen-secreting bilateral adrenal macronodular hyperplasia. oup.com

Cohort Studies for Clinical Correlates

Cohort studies have been instrumental in elucidating the clinical significance of 11β-hydroxyandrosterone and related 11-oxygenated androgens (11-oxy-androgens). These observational studies follow groups of individuals over time to investigate the associations between these adrenal-derived steroids and various health conditions. Research has increasingly pointed to the role of 11-oxy-androgens in disorders characterized by androgen excess, such as polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH), as well as in castration-resistant prostate cancer. nih.govoup.comnih.gov

In the context of PCOS, a condition often marked by both ovarian and adrenal androgen excess, cohort studies have sought to identify specific biomarkers to distinguish between these sources. nih.gov Due to their almost exclusive adrenal origin, 11-oxy-androgens are promising candidates. nih.gov A notable study involving 114 women with PCOS and 49 healthy controls utilized mass spectrometry to measure a panel of androgens. The results showed that serum levels of 11-oxygenated C19 steroids, including the precursors to 11β-hydroxyandrosterone, were significantly elevated in women with PCOS. nih.govnih.gov Furthermore, the urinary excretion of 11β-hydroxyandrosterone, a major metabolite of 11β-hydroxyandrostenedione, was also significantly higher in the PCOS cohort compared to controls. nih.govnih.gov Interestingly, some of these adrenal androgens, specifically 11β-hydroxyandrostenedione (11OHA4) and 11-ketoandrostenedione (11KA4), showed a weak but significant correlation with markers of insulin (B600854) resistance, such as Body Mass Index (BMI). nih.gov

Table 1: Findings from a Cohort Study on 11-Oxygenated Androgens in Polycystic Ovary Syndrome (PCOS)| Analyte | Biological Fluid | Key Finding in PCOS Cohort vs. Controls | Correlation with Metabolic Markers (e.g., BMI) |

|---|---|---|---|

| 11β-hydroxyandrostenedione (11OHA4) | Serum | Significantly Higher | Weak positive correlation |

| 11-ketoandrostenedione (11KA4) | Serum | Significantly Higher | Weak positive correlation |

| 11β-hydroxytestosterone (11OHT) | Serum | Significantly Higher | Not significant |

| 11-ketotestosterone (11KT) | Serum | Significantly Higher | Not significant |

| 11β-hydroxyandrosterone | Urine | Significantly Higher | Not specified |

For congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency, cohort studies have established 11-oxy-androgens as important biomarkers for monitoring disease control and the effects of treatment. labcorp.com In men with CAH, these adrenal-specific androgens are proposed as key biomarkers for disease activity. labcorp.com Multicenter pediatric cohort studies have been conducted to characterize the detailed steroid profiles, including 11-oxy-androgens, in different forms of CAH, such as 11β-hydroxylase deficiency. nih.gov These studies help in diagnosing and differentiating between the classic and nonclassic forms of the condition. nih.gov

Analysis of Biological Fluids (Serum, Urine, Saliva)

The accurate measurement of 11β-hydroxyandrosterone and its parent compounds in biological fluids is critical for research and clinical assessment. Methodologies have evolved significantly, moving from less specific immunoassays to highly sensitive and specific mass spectrometry-based techniques. nih.gov

Serum The analysis of 11β-hydroxyandrosterone and other C19 steroids in serum is now predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). labcorp.comresearchgate.net This advanced technique allows for the simultaneous quantification of multiple androgens from a small sample volume, offering high accuracy and precision. nih.govresearchgate.net Researchers have developed robust LC-MS/MS assays to measure 11β-hydroxyandrostenedione (11OHA4), the direct precursor to many 11-oxy-androgen metabolites, alongside classic androgens like testosterone. researchgate.net These methods typically involve an extraction step, such as supported liquid extraction, followed by analysis, with a total run time often under five minutes. researchgate.net The limits of quantitation are low enough to detect the physiological concentrations of these steroids. researchgate.net

Urine Urine analysis is a noninvasive method to assess the metabolic end-products of steroid hormones. 11β-hydroxyandrosterone is a primary metabolite of 11-oxygenated androgen metabolism and is a standard marker included in urinary steroid profiling. oup.comoup.com The standard method for sample collection is often a 24-hour urine collection to account for diurnal variations in hormone secretion. rupahealth.com Analysis is commonly carried out using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. nih.govnih.gov These techniques can separate and quantify a comprehensive panel of steroid metabolites, providing a detailed picture of adrenal androgen production. nih.gov

Table 2: Example Reference Ranges for 24-Hour Urinary 11β-Hydroxyandrosterone| Population | Age Group | Reference Range (mcg/24 hours) |

|---|---|---|

| Women | 18-49 years | 59-12,462 |

| Women | 50+ years | 86-9,280 |

| Men | 18-49 years | 108-11,987 |

| Men | 50+ years | 142-13,135 |

Saliva Saliva offers a convenient and stress-free alternative for steroid hormone analysis, making it particularly suitable for pediatric studies and research requiring multiple sample points. nih.govresearchgate.net The analysis of 11-oxygenated androgens, including 11β-hydroxyandrostenedione (11OHA4) and 11-ketotestosterone (11KT), in saliva is performed using LC-MS/MS. nih.gov Research has confirmed that, like other adrenal steroids, 11-oxy-androgens in saliva exhibit a distinct diurnal rhythm, with the highest concentrations in the morning, declining throughout the day. nih.gov This rhythmicity is an important consideration when interpreting results and designing study protocols. nih.gov While salivary analysis reflects the unbound, biologically active fraction of steroids, the presence of enzymes in the salivary glands that can metabolize steroids necessitates careful validation of these methods. nih.gov

Table 3: Summary of Analytical Methods for 11-Oxygenated Androgens| Biological Fluid | Primary Analytical Technique | Key Advantages |

|---|---|---|

| Serum | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity, specificity, and ability to measure multiple analytes simultaneously. |

| Urine | Gas Chromatography-Mass Spectrometry (GC-MS); LC-MS/MS | Noninvasive; provides an integrated measure of steroid production over time (e.g., 24 hours). |

| Saliva | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Noninvasive, stress-free sampling; measures unbound fraction of hormones. |

Future Directions and Emerging Research Avenues

Refinement of Diagnostic Utility for Androgen-Related Conditions

Recent studies have highlighted the potential of 11-oxygenated androgens as valuable biomarkers for various androgen-related disorders. ovid.com For instance, 11β-hydroxyandrosterone and other 11-oxygenated C19 steroids are significantly elevated in conditions like Polycystic Ovary Syndrome (PCOS) and Congenital Adrenal Hyperplasia (CAH). nih.govnih.govmdpi.com In fact, in women with PCOS, 11-oxygenated androgens constitute the majority of the circulating androgen excess. nih.govnih.gov

Future research should focus on refining the diagnostic utility of measuring 11β-hydroxyandrosterone and its metabolites. This includes establishing age- and sex-specific reference ranges and determining their sensitivity and specificity in diagnosing and monitoring these conditions. For example, in 21-hydroxylase deficiency, a form of CAH, the urinary metabolite 11β-hydroxyandrosterone was found to be the most abundant urinary androgen metabolite. nih.gov Further investigation is needed to ascertain whether measuring these adrenal-specific androgens can offer a more accurate assessment of adrenal androgen production than traditional markers. ovid.com

| Condition | Key Findings Related to 11-Oxygenated Androgens | Potential Diagnostic Utility |

|---|---|---|

| Polycystic Ovary Syndrome (PCOS) | Significantly higher serum concentrations of 11β-hydroxyandrostenedione, 11-ketoandrostenedione, 11β-hydroxytestosterone, and 11-ketotestosterone (B164220). nih.govnih.gov The 11-oxygenated androgens represent the majority of circulating androgens. nih.govnih.gov | Improved biochemical diagnosis of hyperandrogenism, particularly in women with normal testosterone (B1683101) levels. nih.gov |

| Congenital Adrenal Hyperplasia (CAH) | 11β-hydroxyandrosterone is the most abundant urinary androgen metabolite in classic 21-hydroxylase deficiency. nih.gov Elevated levels are associated with disturbances of the hypothalamus-pituitary-gonadal (HPG)-axis. medrxiv.orgnih.gov | Potential biomarker for monitoring disease control and assessing adrenal androgen excess. oup.comnih.gov |

| Idiopathic Hirsutism (IH) | Lower levels of 11-oxygenated androgens of adrenal origin compared to PCOS. mdpi.com | May help differentiate between PCOS and IH. |

Development of Personalized Therapeutic Strategies Targeting Adrenal Androgen Pathways

The adrenal-specific origin of 11β-hydroxyandrosterone and other 11-oxygenated androgens makes their biosynthetic pathway an attractive target for therapeutic intervention in androgen-excess disorders. oup.comexplorationpub.com Future research should focus on the development of personalized therapeutic strategies that selectively target enzymes involved in adrenal androgen synthesis, such as cytochrome P450 11β-hydroxylase (CYP11B1). rupahealth.comnih.gov

Drugs that inhibit this pathway could offer a more targeted approach to reducing androgen levels in conditions like PCOS and CAH, potentially with fewer side effects than existing treatments. explorationpub.comnih.gov Furthermore, in the context of castration-resistant prostate cancer, where adrenal androgens can fuel tumor growth, targeting this pathway could provide a novel therapeutic avenue. oup.comresearchgate.net A personalized medicine approach, integrating molecular profiling to identify actionable biomarkers, could guide the use of such targeted therapies. nih.govoup.com

Exploration of Interactions with Other Endocrine Axes and Metabolic Pathways

Emerging evidence suggests a complex interplay between 11-oxygenated androgens and other endocrine and metabolic pathways. For example, serum levels of 11β-hydroxyandrostenedione and 11-ketoandrostenedione have been shown to correlate with markers of insulin (B600854) resistance in women with PCOS. nih.govnih.gov This indicates a potential role for these adrenal androgens in the metabolic complications associated with this syndrome.

Further research is necessary to unravel the intricate interactions between 11-oxygenated androgens and other endocrine axes, including the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. oup.commedrxiv.org Investigating how these androgens influence glucose metabolism, lipid profiles, and inflammatory markers will be crucial for understanding their broader impact on metabolic health. rupahealth.comnih.gov Such studies could reveal novel mechanisms underlying the pathophysiology of metabolic disorders and identify new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting and quantifying 11β-hydroxyandrosterone in biological samples?

- Answer : 11β-hydroxyandrosterone is typically measured using liquid chromatography-mass spectrometry (LC-MS) due to its high specificity for steroid metabolites. In urinary studies, glucuronidated forms (e.g., 11β-hydroxyandrosterone glucuronide) are enzymatically hydrolyzed prior to analysis to improve detection sensitivity . Key validation steps include calibrating against certified reference materials and adjusting for matrix effects (e.g., urine dilution via creatinine normalization) .

Q. How does 11β-hydroxyandrosterone relate to adrenal steroidogenesis pathways?

- Answer : 11β-hydroxyandrosterone is a metabolite of adrenal androgens, primarily derived from 11β-hydroxylation of androstenedione via 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is expressed in aldosterone-sensitive tissues (e.g., kidney, colon) and the female reproductive system, suggesting a dual role in glucocorticoid metabolism and tissue-specific androgen regulation .

Advanced Research Questions

Q. How can contradictory findings in 11β-hydroxyandrosterone levels across studies be resolved (e.g., upregulation vs. downregulation in disease states)?

- Answer : Discrepancies often arise from cohort heterogeneity (e.g., sex, age, comorbidities) and methodological variations (e.g., sample preparation, LC-MS protocols). For example, in dialysis patients, 11β-hydroxyandrosterone glucuronide was reduced in the ILCD group compared to ICR (mean difference = 13.00%, P=0.08), but statistical power limitations and confounders (e.g., concurrent medications) may obscure significance . Robust meta-analyses with stratified subpopulations and standardized protocols are recommended to resolve contradictions .

Q. What experimental designs are optimal for studying 11β-hydroxyandrosterone’s role in metabolic syndrome (MetS) and cardiovascular risk?

- Answer : Longitudinal cohort studies with multi-omics integration (e.g., metabolomics, transcriptomics) are critical. In a MetS study, 11β-hydroxyandrosterone glucuronide was associated with clustered cardiovascular risk factors, necessitating adjustments for confounding variables like glycated hemoglobin (HbA1c) and inflammatory markers (e.g., MCP-1, FGF21) . Controlled interventions (e.g., dietary modulation) paired with repeated measures ANOVA can isolate causal pathways .

Q. How does 11β-hydroxyandrosterone interact with glucocorticoid and androgen receptor signaling in non-classical tissues (e.g., placenta, ovaries)?

- Answer : In situ hybridization studies in rats reveal 11β-HSD2 expression in placental and ovarian tissues, where it modulates local glucocorticoid clearance to protect mineralocorticoid receptors (MR) from overactivation. Competitive binding assays and CRISPR-Cas9 knockout models are essential to delineate receptor-specific effects, particularly given cross-reactivity risks in immunoassays .

Methodological Considerations

Q. What statistical approaches mitigate false positives in high-throughput metabolomic studies of 11β-hydroxyandrosterone?

- Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and multivariate analysis (e.g., orthogonal partial least squares-discriminant analysis, OPLS-DA) to reduce Type I errors. In studies linking 11β-hydroxyandrosterone to Firmicutes reduction, partial correlation analysis controlled for microbiome diversity indices (r=-0.47, P<0.05) .

Q. How should researchers address ethical and sampling biases in clinical studies involving 11β-hydroxyandrosterone?

- Answer : Implement stratified randomization by sex and hormonal status (e.g., menstrual phase, menopause) to minimize bias. For vulnerable populations (e.g., dialysis patients), ensure informed consent processes address data privacy and secondary use of biospecimens, per IRB guidelines .

Data Interpretation Challenges

Q. Why does 11β-hydroxyandresterone glucuronide show weak correlations with inflammatory markers in some cohorts?

- Answer : Competing metabolic pathways (e.g., glutathione and tryptophan metabolism) may attenuate observed correlations. In ILCD and ICR groups, glutathione pathways negatively correlated with MCP-1 (r=-0.53 and -0.58), suggesting pathway crosstalk that masks direct steroid-inflammatory relationships . Pathway enrichment analysis (e.g., MetaboAnalyst) is advised to disentangle interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.